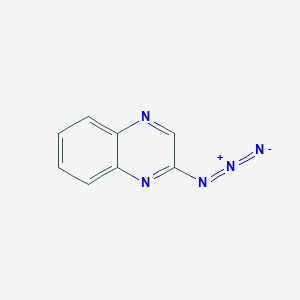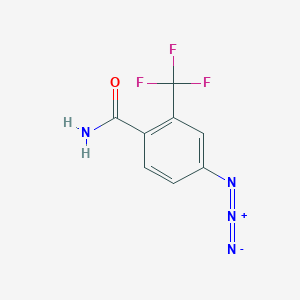
2-((4-(Trifluoromethoxy)phenyl)amino)thiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-(Trifluoromethoxy)phenyl)amino)thiazole-5-carboxylic acid is a complex organic compound characterized by its trifluoromethoxy group and thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Trifluoromethoxy)phenyl)amino)thiazole-5-carboxylic acid typically involves multiple steps. One common approach is the reaction of 4-(trifluoromethoxy)aniline with thiazole-5-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane, to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of advanced purification techniques, such as column chromatography or recrystallization, is essential to achieve high purity levels required for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-((4-(Trifluoromethoxy)phenyl)amino)thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: : The thiazole ring can be oxidized to form thiazole-5-carboxylic acid derivatives.
Reduction: : Reduction reactions can be performed to modify the trifluoromethoxy group.
Substitution: : Substitution reactions at the phenyl ring can introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Various electrophiles and nucleophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized thiazole derivatives, reduced trifluoromethoxy compounds, and substituted phenyl derivatives.
Scientific Research Applications
2-((4-(Trifluoromethoxy)phenyl)amino)thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : The compound can be used in biological studies to investigate its interaction with various biomolecules.
Medicine: : It has potential therapeutic applications, particularly in the development of new drugs.
Industry: : The compound's unique properties make it valuable in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which 2-((4-(Trifluoromethoxy)phenyl)amino)thiazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound's binding affinity to certain receptors, leading to its biological activity. The thiazole ring plays a crucial role in the compound's stability and reactivity.
Comparison with Similar Compounds
2-((4-(Trifluoromethoxy)phenyl)amino)thiazole-5-carboxylic acid is unique due to its trifluoromethoxy group and thiazole ring. Similar compounds include:
4-(Trifluoromethoxy)aniline: : Lacks the thiazole ring.
Thiazole-5-carboxylic acid: : Lacks the trifluoromethoxy group.
2-(Trifluoromethyl)phenol: : Similar trifluoromethyl group but different structure.
Properties
IUPAC Name |
2-[4-(trifluoromethoxy)anilino]-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O3S/c12-11(13,14)19-7-3-1-6(2-4-7)16-10-15-5-8(20-10)9(17)18/h1-5H,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVMOVSDOIHUGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=C(S2)C(=O)O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
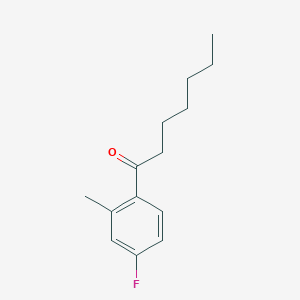
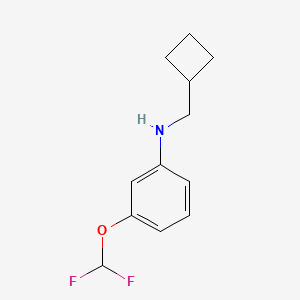
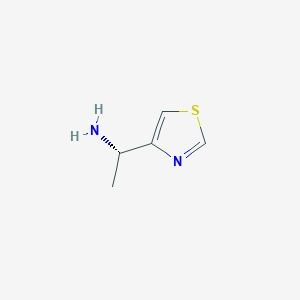
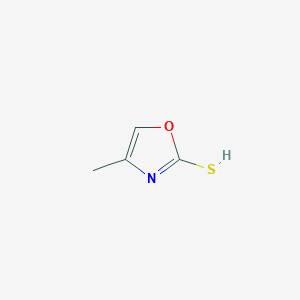
![1-[4-(2-Fluoro-ethoxy)-phenyl]-ethylamine](/img/structure/B7934987.png)


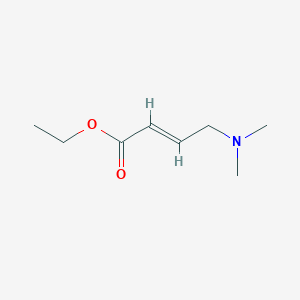
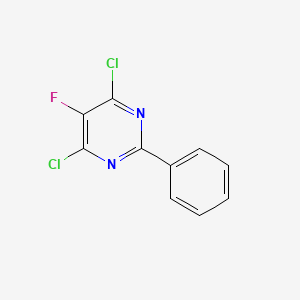
![4-methyl-2-[(naphthalen-2-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B7935021.png)
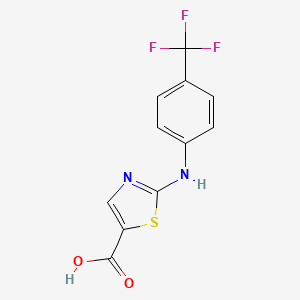
![Ethyl 2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B7935036.png)
